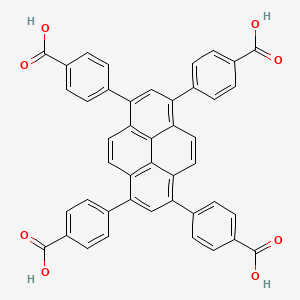

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3,6,8-tris(4-carboxyphenyl)pyren-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26O8/c45-41(46)27-9-1-23(2-10-27)35-21-36(24-3-11-28(12-4-24)42(47)48)32-19-20-34-38(26-7-15-30(16-8-26)44(51)52)22-37(25-5-13-29(14-6-25)43(49)50)33-18-17-31(35)39(32)40(33)34/h1-22H,(H,45,46)(H,47,48)(H,49,50)(H,51,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCDAMXLLUJLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933047-52-0 | |

| Record name | 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic Acid (H4PTTA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid (H4PTTA), a key organic linker in the development of advanced materials such as Metal-Organic Frameworks (MOFs).[1] The document elucidates the strategic importance of H4PTTA, rooted in its rigid, planar pyrene core and its tetratopic carboxylic acid functionalities that facilitate the construction of highly porous and stable frameworks.[1] Detailed, step-by-step protocols for the synthesis of the crucial intermediate, 1,3,6,8-tetrabromopyrene, and the subsequent Suzuki-Miyaura coupling and hydrolysis reactions to yield H4PTTA are presented. The rationale behind experimental choices, key reaction parameters, and characterization methods are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of H4PTTA in Materials Science

This compound, also known as H4PTTA or 1,3,6,8-Tetrakis(p-benzoic acid)pyrene (TBAPy), is a polycyclic aromatic hydrocarbon derivative with the molecular formula C₄₄H₂₆O₈.[2] Its molecular structure is characterized by a central pyrene core functionalized at the 1,3,6,8-positions with four benzoic acid groups. This unique symmetrical and tetratopic nature makes it a highly sought-after building block, or "linker," in the field of crystal engineering and materials science, particularly for the synthesis of MOFs.[1]

The pyrene core provides a rigid and electronically conjugated platform, while the four carboxylic acid groups offer versatile coordination sites for metal ions or clusters. This combination allows for the rational design and assembly of three-dimensional porous frameworks with high thermal and chemical stability, and exceptionally high surface areas. A prime example of its application is in the synthesis of the zirconium-based MOF, NU-1000, which exhibits remarkable porosity and catalytic activity.[1] The unique photophysical properties of the pyrene moiety also impart interesting luminescent characteristics to the resulting materials.

This guide will focus on the prevalent and reliable synthetic pathways to obtain high-purity H4PTTA, empowering researchers to access this critical component for the development of novel functional materials.

Retrosynthetic Analysis and Strategic Approach

The synthesis of H4PTTA is a multi-step process that hinges on the strategic functionalization of the pyrene core. A common retrosynthetic approach is illustrated below:

This strategy involves two key transformations:

-

Bromination of Pyrene: The commercially available and relatively inexpensive pyrene is first perbrominated to install bromine atoms at the desired 1,3,6,8-positions. This yields the crucial intermediate, 1,3,6,8-tetrabromopyrene.

-

Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura coupling reaction is then employed to form carbon-carbon bonds between the tetrabromopyrene and a suitable boronic acid or ester derivative of benzoic acid. To avoid side reactions with the carboxylic acid moiety, a protected form, typically a methyl or ethyl ester, is used.

-

Hydrolysis: The final step involves the hydrolysis of the tetraester intermediate to yield the desired tetracarboxylic acid, H4PTTA.

Detailed Synthesis Protocols

Part 1: Synthesis of 1,3,6,8-Tetrabromopyrene

This protocol is adapted from established literature procedures for the bromination of pyrene. The reaction must be performed in a well-ventilated fume hood due to the use of bromine and nitrobenzene.

3.1.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyrene | 202.25 | 5.0 g | 24.7 mmol |

| Bromine | 159.81 | 17.5 g (5.6 mL) | 109.5 mmol |

| Nitrobenzene | 123.11 | 100 mL | - |

| Ethanol | 46.07 | As needed for washing | - |

3.1.2. Experimental Procedure

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add pyrene (5.0 g, 24.7 mmol) and nitrobenzene (100 mL).

-

With vigorous stirring, heat the mixture to 80 °C to dissolve the pyrene.

-

Once the pyrene has dissolved, add bromine (17.5 g, 5.6 mL, 109.5 mmol) dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain this temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After 12 hours, cool the reaction mixture to room temperature. A precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with ethanol (3 x 50 mL) to remove nitrobenzene and any unreacted bromine.

-

Dry the product under vacuum to afford 1,3,6,8-tetrabromopyrene as a light green or yellowish solid.

3.1.3. Expected Yield and Characterization

-

Yield: Typically in the range of 80-96%.

-

Appearance: Light green to yellow solid.

-

Solubility: Very poorly soluble in common organic solvents, which can make NMR characterization challenging.

-

Melting Point: >300 °C.

Part 2: Synthesis of Tetramethyl 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoate

This step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. All glassware should be oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

3.2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3,6,8-Tetrabromopyrene | 517.84 | 2.0 g | 3.86 mmol |

| 4-(Methoxycarbonyl)phenylboronic acid | 179.96 | 3.48 g | 19.3 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.45 g | 0.39 mmol |

| Potassium Carbonate (anhydrous) | 138.21 | 4.27 g | 30.9 mmol |

| 1,4-Dioxane | 88.11 | 80 mL | - |

| Water | 18.02 | 20 mL | - |

3.2.2. Experimental Procedure

-

To a 250 mL Schlenk flask, add 1,3,6,8-tetrabromopyrene (2.0 g, 3.86 mmol), 4-(methoxycarbonyl)phenylboronic acid (3.48 g, 19.3 mmol), and potassium carbonate (4.27 g, 30.9 mmol).

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add 1,4-dioxane (80 mL) and water (20 mL) via syringe.

-

Degas the solution by bubbling with argon for 20-30 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.45 g, 0.39 mmol) to the flask under a positive flow of argon.

-

Heat the reaction mixture to 90-95 °C and stir vigorously for 48-72 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 300 mL of water. A precipitate will form.

-

Collect the solid by vacuum filtration and wash with water (3 x 50 mL) and then with methanol (2 x 30 mL).

-

The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/hexane) or by recrystallization from a solvent such as chlorobenzene or a DMF/ethanol mixture to yield the pure tetraester.

Part 3: Synthesis of this compound (H4PTTA)

The final step is the hydrolysis of the ester groups to the corresponding carboxylic acids.

3.3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Tetramethyl 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoate | 738.76 | 1.0 g |

| Potassium Hydroxide | 56.11 | 2.0 g |

| Tetrahydrofuran (THF) | 72.11 | 50 mL |

| Water | 18.02 | 25 mL |

| Hydrochloric Acid (concentrated) | 36.46 | As needed |

3.3.2. Experimental Procedure

-

In a 250 mL round-bottom flask, dissolve the tetraester (1.0 g) in THF (50 mL).

-

In a separate beaker, dissolve potassium hydroxide (2.0 g) in water (25 mL).

-

Add the potassium hydroxide solution to the flask containing the tetraester.

-

Heat the mixture to reflux (approximately 70-80 °C) and stir for 24 hours.

-

After cooling to room temperature, remove the THF by rotary evaporation.

-

Add 100 mL of water to the remaining aqueous solution and stir.

-

Acidify the solution to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

-

Stir the suspension for 1 hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water until the filtrate is neutral to pH paper.

-

Dry the product in a vacuum oven at 80-100 °C to yield H4PTTA as a solid.

Characterization of H4PTTA

To confirm the identity and purity of the synthesized H4PTTA, a combination of analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | Due to poor solubility, a solvent such as DMSO-d₆ may be required. Expect aromatic protons from the pyrene core and the benzoic acid moieties. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). |

| FT-IR | Characteristic peaks include a broad O-H stretch from the carboxylic acid groups (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C=C stretching vibrations for the aromatic rings (~1400-1600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of H4PTTA (C₄₄H₂₆O₈, MW: 682.67 g/mol ) should be observed.[2] |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Oxygen should be in close agreement with the calculated values for C₄₄H₂₆O₈. |

Causality and Experimental Insights

-

Choice of Bromination Conditions: The use of nitrobenzene as a solvent and elevated temperatures is crucial for achieving tetrasubstitution at the 1,3,6,8-positions of the pyrene core. These positions are sterically less hindered and electronically favored for electrophilic aromatic substitution.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly efficient for forming C-C bonds between aryl halides and arylboronic acids. The choice of a palladium(0) catalyst, a suitable base (like potassium carbonate), and a solvent system that can facilitate both organic and inorganic reagent solubility is critical for high yields. The inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

Protection and Deprotection: The use of a methyl or ethyl ester of the benzoic acid derivative protects the acidic proton of the carboxylic acid, which would otherwise interfere with the basic conditions of the Suzuki-Miyaura coupling. The subsequent hydrolysis step is a standard and effective method for deprotection to yield the final tetracarboxylic acid.

-

Purification: The poor solubility of the intermediates and the final product can be both a challenge and an advantage. While it can make solution-phase characterization difficult, it often facilitates purification by precipitation and washing.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a highly valuable linker for the construction of advanced porous materials. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize high-purity H4PTTA, enabling further innovation in the fields of materials science, catalysis, and beyond.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Melville, J. (2014, February 6). The Suzuki Reaction. UC Berkeley College of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,6,8-tetrabromopyrene (4-Br-Py) and 1,3,6,8-tetrakis(ethynyl)-pyrene derivatives 4a–4d. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

H4TBAPy chemical structure and properties

An In-Depth Technical Guide to H4TBAPy: Structure, Properties, and Applications in Advanced Materials

Introduction

1,3,6,8-Tetra(4'-carboxyphenyl)pyrene, commonly known as H4TBAPy, has emerged as a cornerstone organic linker in the field of materials science.[1][2] Its unique molecular architecture, characterized by a rigid, planar, and highly fluorescent pyrene core functionalized with four carboxylic acid groups, makes it an exceptionally versatile building block for creating advanced porous crystalline materials.[3][4] Primarily, H4TBAPy serves as a tetratopic ligand for the synthesis of highly stable and functional Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs).[2][5]

The inherent properties of the pyrene moiety—strong light absorption and emission—coupled with the robust coordination chemistry afforded by the four carboxylate groups, have enabled the development of materials with tailored applications in gas storage and separation, chemical sensing, photocatalysis, and optoelectronics.[3][6][7][8] This guide provides a comprehensive technical overview of H4TBAPy, from its fundamental physicochemical properties and synthesis to its application in cutting-edge research, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties of H4TBAPy

A thorough understanding of the molecular properties of H4TBAPy is critical for its effective application. The molecule's rigidity, electronic properties, and functional group placement are deterministic factors in the topology and functionality of the resulting frameworks.

| Property | Data |

| Full Chemical Name | 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid[9][10] |

| Synonyms | 1,3,6,8-Tetra(4'-carboxyphenyl)pyrene, 1,3,6,8-Tetrakis(p-benzoic acid)pyrene[2][5][10] |

| Abbreviation | H4TBAPy[1] |

| CAS Number | 933047-52-0[1][5][9] |

| Molecular Formula | C₄₄H₂₆O₈[10] |

| Molecular Weight | 682.67 g/mol [10] |

| Appearance | Yellow solid[11] |

| Common Purity | ≥97%[1][9][10] |

Chemical Structure

H4TBAPy possesses a C2h symmetric structure. The core is a polycyclic aromatic hydrocarbon, pyrene, to which four 4-carboxyphenyl groups are attached at the 1, 3, 6, and 8 positions. This specific arrangement results in a highly conjugated and rigid molecular building block. The carboxylic acid groups can be deprotonated to act as multidentate linkers, coordinating with metal ions or clusters to form extended, porous networks.

Caption: Chemical structure of H4TBAPy.

Spectroscopic Profile

Spectroscopic analysis is fundamental to verifying the identity and purity of H4TBAPy.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. In a deuterated solvent like DMSO-d₆, the spectrum exhibits characteristic signals for the aromatic protons on both the pyrene core and the carboxyphenyl arms, as well as a signal for the acidic protons of the carboxyl groups.[3][12] A predicted spectrum suggests key signals around δ 7.86 (d, 8H), 8.09 (s, 2H), 8.17 (d, 8H), 8.21 (s, 4H), and 13.12 (s, 4H for COOH).[13]

-

UV-Vis Spectroscopy and Photoluminescence: The extended π-conjugation of the pyrene core gives H4TBAPy its distinctive optical properties. It exhibits strong absorption in the UV-visible region and is highly fluorescent.[3][6] The fluorescence emission is a key property harnessed in MOF-based sensors, where interactions with analytes can modulate the emission intensity or wavelength.[14][15]

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. It will prominently feature a strong, broad absorption band for the O-H stretching of the carboxylic acid dimers (typically ~2500-3300 cm⁻¹) and a sharp, intense peak for the C=O stretching of the carbonyl group (typically ~1680-1710 cm⁻¹).[3]

| Spectroscopic Data | Typical Values / Observations |

| ¹H NMR (DMSO-d₆) | Aromatic protons (δ ≈ 7.8-8.3 ppm), Carboxylic acid protons (δ ≈ 13.1 ppm)[12][13] |

| UV-Vis Absorption | Strong absorption bands in the UV-A and blue regions of the spectrum.[6] |

| Fluorescence Emission | Strong emission, often appearing blue or green depending on the environment.[15][16] |

| Infrared (FT-IR, KBr) | O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), C=C aromatic stretch (~1600, 1500 cm⁻¹)[3] |

Solubility and Stability

For solvothermal MOF synthesis, linker solubility is a critical parameter. H4TBAPy is poorly soluble in water and most common low-boiling organic solvents but shows good solubility in high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[7] This solubility profile is ideal for the high-temperature conditions often required for MOF crystallization. The molecule itself is thermally robust, a property that translates to the high thermal stability of the MOFs it forms.[4][7]

Synthesis and Purification

The availability of a reliable and scalable synthesis for H4TBAPy is paramount for its widespread use in materials development. The most established route involves a Suzuki cross-coupling reaction followed by ester hydrolysis.

Synthetic Pathway Overview

The synthesis begins with 1,3,6,8-tetrabromopyrene. This precursor undergoes a palladium-catalyzed Suzuki coupling with (4-(ethoxycarbonyl)phenyl)boronic acid. The resulting tetra-ester intermediate is then subjected to basic hydrolysis to cleave the ethyl ester groups, followed by acidification to yield the final H4TBAPy product. This two-step process is efficient and can be performed on a multi-gram scale.[11]

Caption: General workflow for the synthesis of H4TBAPy.

Detailed Experimental Protocol (50-g Scale)

This protocol is adapted from a published procedure for the large-scale synthesis of H4TBAPy, demonstrating a self-validating and robust methodology.[11]

Step 1: Suzuki Coupling to form the Tetra-ester Intermediate

-

Setup: In a large three-necked flask equipped with an overhead mechanical stirrer and condenser, combine 1,3,6,8-tetrabromopyrene, (4-(ethoxycarbonyl)phenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water. The overhead stirrer is crucial here; magnetic stirring is insufficient for keeping the heterogeneous mixture properly suspended on this scale, ensuring efficient mass transfer and preventing localized overheating.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the tetrabromopyrene starting material.

-

Work-up: After cooling, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure to obtain the crude tetra-ester.

Step 2: Hydrolysis and Acidification to Yield H4TBAPy

-

Hydrolysis: Dissolve the crude tetra-ester in a mixture of THF and ethanol. Add an aqueous solution of a strong base, such as potassium hydroxide (KOH). Heat the mixture to reflux for 18-24 hours. This step saponifies the four ester groups to their corresponding carboxylate salts. A clear solution should form as the reaction proceeds.[11]

-

Isolation of the Salt: Remove the organic solvents via rotary evaporation. The resulting aqueous solution contains the potassium salt of H4TBAPy.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) while stirring vigorously. The H4TBAPy product will precipitate as a bright yellow solid as the pH drops below ~2.[11]

-

Filtration and Washing: Collect the yellow precipitate by vacuum filtration. It is critical to wash the filter cake thoroughly and sequentially with deionized water (to remove inorganic salts) and then acetone (to remove any remaining organic impurities).[11]

-

Drying: Dry the purified H4TBAPy solid in a vacuum oven. The final product should be a fine, ground yellow powder.

Core Applications in Materials Science

H4TBAPy is not typically used as a standalone compound; its value lies in its role as a precisely engineered component for constructing porous materials with advanced functionalities.

Metal-Organic Frameworks (MOFs)

The geometry, rigidity, and coordinating functionality of H4TBAPy make it an ideal linker for creating robust MOFs with high porosity and thermal stability.

Case Study 1: NU-1000 and Isostructural Frameworks H4TBAPy is the organic linker in the well-known zirconium-based MOF, NU-1000.[5][7] In NU-1000, Hf-NU-1000, and related structures, the H4TBAPy linkers connect hexanuclear zirconium or hafnium clusters, creating a hierarchical pore system with both micropores (~12 Å) and mesopores (~31 Å).[7] This structure imparts exceptional chemical and thermal stability. The open metal sites on the zirconium clusters act as active centers for catalysis, while the large pores are suitable for encapsulating large molecules. Furthermore, NU-1000 exhibits reversible electrochromism and electrofluorochromism, properties directly linked to the redox activity of the pyrene-based linker.[6][15]

Case Study 2: Fluorescent Sensing The intrinsic fluorescence of the H4TBAPy linker can be harnessed for chemical sensing. For example, a 3D microporous MOF, Bi-TBAPy, was constructed using H4TBAPy and bismuth iodide.[3] This material exhibits a "turn-on" fluorescence response specifically for biothiols like cysteine (Cys), glutathione (GSH), and homocysteine (Hcy). The mechanism involves the strong interaction between bismuth and the thiol groups, which alters the electronic structure of the framework and enhances the linker's fluorescence. Such materials have potential applications in biological imaging and diagnostics.[3] Similarly, other H4TBAPy-based MOFs have been used as fluorescent sensors for detecting nitroaromatic compounds.[14]

Case Study 3: Photocatalysis The light-harvesting ability of the pyrene core makes H4TBAPy an excellent photosensitizing linker for photocatalytic applications. A family of isostructural MOFs (M-TBAPy, where M = Sc, Al, In) were synthesized and tested for photocatalytic hydrogen evolution from water under visible light.[8] The linker absorbs photons, generating electron-hole pairs that are then transferred through the framework to drive the hydrogen evolution reaction. These studies allow for a systematic investigation of how the metal node influences the electronic properties and overall photocatalytic efficiency of the material.[8]

| Notable H4TBAPy-Based MOFs | Metal Node(s) | Key Feature / Application |

| NU-1000 | Zr(IV) | Hierarchical porosity, high stability, catalysis, electrochromism[6][7] |

| Bi-TBAPy | Bi(III) | "Turn-on" fluorescent sensing of biothiols[3] |

| Yb-TBAPy, Tm-TBAPy | Yb(III), Tm(III) | High SF₆ gas uptake and selectivity[7] |

| In-TBAPy | In(III) | Photocatalytic hydrogen evolution[8] |

| RE-CU-10 Series | Rare-Earths | Systematic study of linker-to-metal energy transfer[17] |

Conclusion

H4TBAPy (1,3,6,8-Tetra(4'-carboxyphenyl)pyrene) is more than just a complex organic molecule; it is a masterfully designed building block that has significantly advanced the field of reticular chemistry. Its combination of a rigid, fluorescent pyrene core and versatile tetracarboxylate functionality has enabled the rational design of a multitude of Metal-Organic Frameworks with exceptional stability and tailored functions. From high-performance gas separation and storage to sensitive chemical detection and photocatalysis, the applications of H4TBAPy-based materials are extensive and impactful. As researchers continue to explore novel combinations of metal nodes and functional linkers, the foundational role of H4TBAPy ensures that it will remain a central component in the development of next-generation materials for addressing global challenges in energy, environment, and health.

References

-

SIKÉMIA. 1,3,6,8-Tetra(4'-carboxyphenyl)pyrene - H4TBAPy. [Online] Available at: [Link][1]

-

ResearchGate. Experimental UV–vis spectra for a) H4TBAPy dispersed in water, c) a... [Online] Available at: [Link][6]

-

ResearchGate. a) The chemical structure of 1,3,6,8‐tetrakis(benzoic acid)pyrene... [Online] Available at: [Link][2]

-

CD Bioparticles. 4,4',4'',4'''-(1,3,6,8-pyrenetetrayl)tetrakis-Benzoic acid. [Online] Available at: [Link][5]

-

ResearchGate. The 1 H-NMR spectrum of H 4 TBAPy ligand in d 6 -DMSO. [Online] Available at: [Link][12]

-

ACS Publications. Bismuth-Carboxylate Ligand 1,3,6,8-Tetrakis(p-benzoic acid)pyrene Frameworks, Photophysical Properties, Biological Imaging, and Fluorescent Sensor for Biothiols. The Journal of Physical Chemistry C. [Online] Available at: [Link][3]

-

ResearchGate. Fluorescence spectra of 1@H4TBAPy for the detection of (a) pNA, (b)... [Online] Available at: [Link][14]

-

Chalmers University of Technology. Pore size effect of 1,3,6,8-tetrakis(4-carboxyphenyl)pyrene-based metal-organic frameworks for enhanced SF₆ capture. [Online] Available at: [Link][7]

-

ACS Publications. Toward Optimal Photocatalytic Hydrogen Generation from Water Using Pyrene-Based Metal–Organic Frameworks. ACS Applied Materials & Interfaces. [Online] Available at: [Link][8]

-

ResearchGate. Structural characterization of rare-earth chain-based metal—organic frameworks with a pyrene linker and their performance in the detoxification of a mustard gas simulant. [Online] Available at: [Link][17]

-

ResearchGate. Fig. S8 Fluorescence decay curves of H 4 TBAPy (a) and Ln-MOFs 1 3 (b-d). [Online] Available at: [Link][16]

-

ACS Publications. Adsorption in Pyrene-Based Metal–Organic Frameworks: The Role of Pore Structure and Topology. ACS Applied Materials & Interfaces. [Online] Available at: [Link][4]

-

ResearchGate. Fluorescence excitation‐emission wavelength maps of a film of H4TBAPy... [Online] Available at: [Link][15]

-

ResearchGate. Equipment setup for a 50-g-scale synthesis of H 4 TBAPy (2). (a)... [Online] Available at: [Link][11]

-

iChemical. TBAPy, CAS No. 933047-52-0. [Online] Available at: [Link][13]

Sources

- 1. 1,3,6,8-Tetra(4'-carboxyphenyl)pyrene - H4TBAPy - SIKÉMIA [sikemia.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4,4',4'',4'''-(1,3,6,8-pyrenetetrayl)tetrakis-Benzoic acid - CD Bioparticles [cd-bioparticles.net]

- 6. researchgate.net [researchgate.net]

- 7. research.chalmers.se [research.chalmers.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lumtec.com.tw [lumtec.com.tw]

- 10. chemscene.com [chemscene.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. TBAPy, CAS No. 933047-52-0 - iChemical [ichemical.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3,6,8-Tetrakis(4-carboxyphenyl)pyrene (TCPP)

Introduction: Unveiling the Potential of a Versatile Molecular Building Block

1,3,6,8-Tetrakis(4-carboxyphenyl)pyrene, commonly referred to as TCPP, is a highly versatile and fluorescent aromatic compound that has garnered significant attention in the scientific community. Its unique molecular architecture, characterized by a planar pyrene core functionalized with four carboxylic acid groups, makes it an exceptional building block for the construction of advanced supramolecular structures and functional materials. This guide provides a comprehensive technical overview of TCPP, from its synthesis and fundamental properties to its cutting-edge applications in materials science and drug delivery.

At its core, TCPP's utility stems from its rigid, π-conjugated pyrene moiety, which imparts intrinsic fluorescence, and its four peripheral carboxylic acid groups that serve as versatile coordination sites for the construction of metal-organic frameworks (MOFs) and other ordered assemblies.[1] This combination of properties has propelled TCPP to the forefront of research in areas such as gas storage and separation, chemical sensing, catalysis, and targeted drug delivery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of TCPP is paramount for its effective application. The following table summarizes key characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 933047-52-0 | [2] |

| Molecular Formula | C₄₄H₂₆O₈ | [2] |

| Molecular Weight | 682.67 g/mol | [3] |

| Appearance | Light yellow to dark yellow solid | [4] |

| Solubility | Slightly soluble in DMSO | [3] |

| Melting Point | >235°C (decomposes) | [4] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 8 | [2] |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a critical tool for confirming the structure of TCPP. The spectrum typically shows characteristic peaks corresponding to the aromatic protons of the pyrene core and the phenyl rings, as well as the acidic protons of the carboxyl groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of TCPP exhibits characteristic absorption bands for the C=O stretching of the carboxylic acid groups (typically around 1700 cm⁻¹) and the aromatic C=C stretching vibrations.

Synthesis of 1,3,6,8-Tetrakis(4-carboxyphenyl)pyrene: A Step-by-Step Protocol

The synthesis of TCPP is typically achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by hydrolysis. This method allows for the precise installation of the four carboxyphenyl groups onto the pyrene core.[5]

Step 1: Suzuki-Miyaura Cross-Coupling Reaction

This reaction couples 1,3,6,8-tetrabromopyrene with an excess of 4-(methoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst to form the tetra-ester precursor.

Diagram of the Suzuki-Miyaura Coupling Reaction:

Caption: Suzuki-Miyaura coupling for the synthesis of the tetra-ester precursor of TCPP.

Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,3,6,8-tetrabromopyrene (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (4.4 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene, ethanol, and water in a 4:1:1 ratio. Add a base, such as potassium carbonate (K₂CO₃, 8.0 eq), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100°C) and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate.

Step 2: Hydrolysis

The final step involves the hydrolysis of the ester groups to the corresponding carboxylic acids to yield TCPP.

Diagram of the Hydrolysis Reaction:

Caption: Hydrolysis of the tetra-ester to yield the final TCPP product.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified tetra-ester in a mixture of tetrahydrofuran (THF), methanol, and water.

-

Base Addition: Add a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in excess.

-

Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours.

-

Work-up and Purification: After cooling, remove the organic solvents under reduced pressure. Acidify the remaining aqueous solution with hydrochloric acid (HCl) to precipitate the crude TCPP. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the final product.

Applications in Advanced Materials and Therapeutics

The unique structural and photophysical properties of TCPP have led to its widespread use in the development of advanced materials with diverse applications.

Metal-Organic Frameworks (MOFs) for Sensing and Catalysis

TCPP is a premier organic linker for the synthesis of highly porous and crystalline MOFs.[6] The carboxylic acid groups of TCPP coordinate with metal ions to form robust and stable frameworks with tunable pore sizes and functionalities.

Fluorescent Sensing of Metal Ions:

TCPP-based MOFs often exhibit strong fluorescence, which can be quenched or enhanced upon interaction with specific analytes. This property makes them excellent candidates for fluorescent sensors. For instance, certain TCPP-based MOFs have demonstrated high sensitivity and selectivity for the detection of ferric ions (Fe³⁺) through a fluorescence quenching mechanism.[7][8]

Experimental Protocol: Fluorescent Detection of Fe³⁺ using a TCPP-based MOF

-

MOF Suspension Preparation: Disperse a small amount of the TCPP-based MOF in a suitable solvent (e.g., deionized water or ethanol) through sonication to form a stable suspension.

-

Fluorescence Measurement: Record the initial fluorescence emission spectrum of the MOF suspension.

-

Analyte Addition: Add varying concentrations of a Fe³⁺ solution to the MOF suspension.

-

Data Analysis: After a short incubation period, record the fluorescence spectra again. A decrease in fluorescence intensity with increasing Fe³⁺ concentration indicates a quenching effect. The relationship between fluorescence quenching and analyte concentration can be described by the Stern-Volmer equation.

Catalysis:

The high surface area and accessible active sites of TCPP-based MOFs make them effective heterogeneous catalysts. For example, they have been successfully employed in the oxidation of benzyl alcohol to benzaldehyde, demonstrating good catalytic activity and selectivity.[9][10]

Drug Delivery Systems

The porous nature of TCPP-based MOFs allows for the encapsulation of therapeutic agents, making them promising nanocarriers for targeted drug delivery.[11][12] Doxorubicin (DOX), a widely used anticancer drug, has been successfully loaded into MOFs for controlled release.[13][14]

Diagram of Doxorubicin Loading and Release from a TCPP-MOF:

Caption: Schematic of doxorubicin loading into and release from a TCPP-based MOF.

Experimental Protocol: Doxorubicin Loading and Release

-

Loading:

-

Activate the TCPP-based MOF by heating under vacuum to remove any guest molecules from the pores.

-

Disperse the activated MOF in a solution of doxorubicin in a suitable solvent (e.g., water or buffer).

-

Stir the mixture for a specified period (e.g., 24 hours) at room temperature to allow for the diffusion and encapsulation of DOX within the MOF pores.

-

Collect the DOX-loaded MOF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.

-

The loading efficiency can be determined by measuring the concentration of DOX in the supernatant before and after loading using UV-Vis spectroscopy.

-

-

Release:

-

Disperse the DOX-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., pH 7.4 for physiological conditions or pH 5.5 to simulate the tumor microenvironment).

-

At predetermined time intervals, take aliquots of the release medium and separate the MOF particles by centrifugation.

-

Measure the concentration of released DOX in the supernatant using UV-Vis spectroscopy.

-

The cumulative release of DOX can be plotted against time to determine the release profile.

-

Photodynamic and Photothermal Therapy

The pyrene core of TCPP is a photosensitizer, meaning it can generate reactive oxygen species (ROS) upon light irradiation. This property is harnessed in photodynamic therapy (PDT) for the treatment of cancer. When TCPP-based nanoparticles are taken up by cancer cells and exposed to light of a specific wavelength, the generated ROS induce cell death.

Conclusion and Future Outlook

1,3,6,8-Tetrakis(4-carboxyphenyl)pyrene has firmly established itself as a cornerstone in the design and synthesis of functional materials. Its predictable coordination chemistry, inherent fluorescence, and robust nature make it an invaluable tool for researchers in chemistry, materials science, and medicine. The continued exploration of TCPP-based MOFs and other nanomaterials is expected to yield further innovations in areas such as targeted therapeutics, advanced catalysis, and next-generation sensing technologies. As our understanding of the structure-property relationships in these materials deepens, the potential applications of TCPP are poised to expand even further, addressing critical challenges in healthcare and environmental science.

References

- Feng, D., Gu, Z. Y., Li, J. R., Jiang, H. L., Wei, Z., & Zhou, H. C. (2012). A robust porous metal–organic framework with open metal sites for the selective binding of carbon dioxide.

- Yin, Q., Li, Y. L., Li, L., Lü, J., Liu, T. F., & Cao, R. (2019). Novel hierarchical meso-microporous hydrogen-bonded organic framework for selective separation of acetylene and ethylene versus methane. ACS applied materials & interfaces, 11(19), 17823-17827.

- Yamaguchi, S., Yoshikawa, I., Mutai, T., & Araki, K. (2012). Solid-state luminescence of tetraphenylpyrene derivatives: mechano/vapochromic luminescence of 1, 3, 6, 8-tetra (4′-carboxyphenyl) pyrene.

- Kandambeth, S., Shinde, D. B., Panda, M. K., Lukose, B., Heine, T., & Banerjee, R. (2013). Enhancement of chemical stability and sorption performance of a functionalized covalent organic framework by intralayer hydrogen bonds.

-

PubChem. (n.d.). 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Horcajada, P., Chalati, T., Serre, C., Gillet, B., Sebrie, C., Baati, T., ... & Gref, R. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging.

- Rojas, S., Devic, T., Horcajada, P., Vimont, A., Serre, C., Daturi, M., & Férey, G. (2012). A new zirconium-based metal–organic framework with a pyrene-derived linker for the detection of nitroaromatic explosives.

- Lan, G., Li, H., Zhang, T., Zhu, Y., Ni, W., Li, S., ... & Wang, Z. (2019). A pyrene-based metal-organic framework for highly selective and sensitive sensing of Fe (III) ions in an aqueous solution. Dalton Transactions, 48(2), 437-443.

- Cheung, O., Bordon, C., & Öhrström, L. (2022). Pore size effect of 1, 3, 6, 8-tetrakis (4-carboxyphenyl) pyrene-based metal-organic frameworks for enhanced SF 6 capture.

- Wu, M. X., & Yang, Y. W. (2017). Metal–organic framework (MOF)-based drug/cargo delivery and cancer therapy.

- Li, B., Zhang, Y., Ma, D., Shi, Z., Ma, S., & Li, Z. (2016). A dual-functional metal–organic framework for the selective sensing of Fe (III) and Al (III) ions.

- Li, P., He, Y., Zhao, Y., & Weng, L. (2014). A pyrene-based metal–organic framework for catalytic oxidation of benzyl alcohol.

- Wang, C., Liu, X., Chen, Y., & Wang, J. (2015). A pyrene-based metal-organic framework for high-performance liquid chromatography.

- Chen, D., Wang, T., Li, Z., & Li, G. (2017). A pyrene-based metal-organic framework for the highly sensitive and selective detection of picric acid.

- Zhang, M., Feng, G., Song, Z., Wang, Y. P., & Zhou, H. C. (2015). A versatile and highly-connected porous zirconium-based metal-organic framework.

- Wang, H., Xu, J., Zhang, C., & Li, X. (2018). A luminescent metal–organic framework based on a tetraphenylethylene-derived ligand for the highly selective sensing of Fe 3+ ions. New Journal of Chemistry, 42(10), 7808-7812.

-

ChemBK. (2024). 1,3,6,8-Tetra(4-carboxylphenyl) pyrene. Retrieved from [Link]

- Wang, Z., Chen, Y., & Wang, J. (2016). A pyrene-based metal-organic framework for the separation of xylene isomers.

- Liu, X., Qi, Y., & Li, Y. (2019). A highly stable pyrene-based metal–organic framework for selective sensing of Fe (III) ions.

-

ResearchGate. (n.d.). Synthesis of 1,3,6,8-tetrabromopyrene (4-Br-Py) and 1,3,6,8-tetrakis(ethynyl)-pyrene derivatives 4a–4d. Retrieved from [Link]

-

MDPI. (2024). Microwave-Responsive Metal-Organic Frameworks (MOFs) for Enhanced In Vitro Controlled Release of Doxorubicin. Retrieved from [Link]

-

ACS Publications. (2021). Highly Efficient Encapsulation of Doxorubicin Hydrochloride in Metal–Organic Frameworks for Synergistic Chemotherapy and Chemodynamic Therapy. Retrieved from [Link]

-

RSC Publishing. (2022). Synthesis of bimetal MOFs for rapid removal of doxorubicin in water by advanced oxidation method. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective oxidation of benzyl alcohol under solvent-free condition with gold nanoparticles encapsulated in metal-organic framework. Retrieved from [Link]

-

MDPI. (2021). Selective Catalytic Oxidation of Benzyl Alcohol by MoO 2 Nanoparticles. Retrieved from [Link]

-

PubMed. (2023). Fe-MOF-based fluorescent sensor with on/off capabilities for the highly sensitive detection of tert-butylhydroquinone in edible oils. Retrieved from [Link]

-

Sciforum. (n.d.). Efficient Fluorescence detection of Fe3+, Cd2+ based on an azine-Functionalized Zn-Metal-Organic Framework. Retrieved from [Link]

-

MDPI. (2023). A Ratiometric Fluorescent Probe Based on RhB Functionalized Tb-MOFs for the Continuous Visual Detection of Fe 3+ and AA. Retrieved from [Link]

-

ChemBK. (2024). 1,3,6,8-Tetra(4-carboxylphenyl) pyrene. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | C44H26O8 | CID 90005588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. chembk.com [chembk.com]

- 5. Pyrene-based metal organic frameworks: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00424C [pubs.rsc.org]

- 6. research.chalmers.se [research.chalmers.se]

- 7. Central metal ion of MOFs modulates the fluorescence detection of Fe3+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Fe-MOF-based fluorescent sensor with on/off capabilities for the highly sensitive detection of tert-butylhydroquinone in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sustainable synthesis of a mixed-metal MOF: a visible light responsive photocatalyst for the selective oxidation of benzyl alcohols - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. globethesis.com [globethesis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of bimetal MOFs for rapid removal of doxorubicin in water by advanced oxidation method - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Pyrene-Based Tetracarboxylic Acid

Abstract

Pyrene and its derivatives are cornerstone fluorophores in chemical and biological research, prized for their unique photophysical properties, including high quantum yields, long fluorescence lifetimes, and profound sensitivity to their microenvironment.[1][2] This guide provides a comprehensive exploration of the spectroscopic techniques essential for the characterization of a pivotal pyrene derivative: 1,3,6,8-pyrene-tetracarboxylic acid (PTCA). As a versatile building block for advanced functional materials such as metal-organic frameworks (MOFs), a thorough understanding of its spectroscopic signature is paramount for researchers, chemists, and drug development professionals.[3][4][5] We will delve into the principles, protocols, and data interpretation for Ultraviolet-Visible (UV-Vis) Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, presenting a holistic, self-validating workflow for the analysis of PTCA.

The Unique Photophysical Canvas of Pyrene

The pyrene moiety is a polycyclic aromatic hydrocarbon renowned for its distinctive spectroscopic behavior. Its utility as a probe stems from two primary characteristics:

-

Environment-Sensitive Monomer Emission: The fluorescence spectrum of a pyrene monomer exhibits a well-defined vibronic fine structure. The intensity ratio of two of these bands (I₁/I₃) is exceptionally sensitive to the polarity of the surrounding solvent, making pyrene an exquisite molecular ruler for microenvironments.[6][7][8]

-

Concentration-Dependent Excimer Formation: At higher concentrations, an excited-state pyrene monomer can interact with a ground-state monomer to form an "excimer" (excited-state dimer).[9] This excimer displays a characteristic broad, red-shifted emission devoid of fine structure, providing a direct spectroscopic handle on molecular proximity and aggregation phenomena.[10][11]

The introduction of four carboxylic acid groups at the 1,3,6,8 positions of the pyrene core creates PTCA, a molecule that retains these intrinsic photophysical traits while gaining functionalities for covalent linkage, pH sensitivity, and directed self-assembly.

UV-Visible Absorption Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy is the first step in photophysical characterization, revealing the allowed electronic transitions of the molecule.

Core Principles & Rationale

The absorption spectrum of pyrene derivatives is dominated by intense π-π* transitions within the conjugated aromatic system.[12][13] The substitution pattern and functional groups can modulate the energy of these transitions, leading to shifts in the maximum absorption wavelengths (λmax). For PTCA, the electron-withdrawing nature of the carboxylic acid groups is expected to influence the electronic structure compared to unsubstituted pyrene.

Experimental Protocol: UV-Vis Absorption

-

Solvent Selection: Choose a UV-grade solvent in which PTCA is soluble and that is transparent in the region of interest (typically >250 nm). Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices.

-

Stock Solution Preparation: Accurately prepare a concentrated stock solution (e.g., 1 mM) of PTCA in the chosen solvent.

-

Working Solution Preparation: Prepare a dilute working solution (e.g., 10 µM) from the stock. The goal is to achieve an absorbance maximum between 0.5 and 1.0 AU to ensure adherence to the Beer-Lambert law.

-

Blank Correction: Use a cuvette filled with the pure solvent to record a baseline spectrum. This is crucial to subtract any absorbance from the solvent or cuvette itself.

-

Sample Acquisition: Record the absorption spectrum of the PTCA working solution, typically from 250 nm to 500 nm.

Data Interpretation and Expected Results

The UV-Vis spectrum of PTCA will display several distinct absorption bands characteristic of the pyrene core, typically between 300 and 400 nm.[12][14] The presence of the carboxyl groups may cause slight shifts compared to native pyrene.

| Compound/Derivative | Typical λmax (nm) | Solvent |

| Pyrene | ~335-340 | Cyclohexane |

| Pyrene Derivatives (general) | ~340-420 | Various |

| 1-Bromopyrene | ~400 | Dichloromethane |

Table 1: Representative UV-Vis absorption maxima for pyrene and its derivatives. Values are approximate and can shift based on substitution and solvent.[12][14]

Fluorescence Spectroscopy: Probing Environment and Aggregation

Fluorescence spectroscopy is the most powerful technique for characterizing PTCA, leveraging its sensitivity to the local environment and intermolecular interactions.

Core Principles & Rationale

The Ham Effect (I₁/I₃ Rule): The pyrene monomer emission spectrum (excited around 340 nm) shows five distinct vibronic peaks. The ratio of the intensity of the first peak (~372 nm) to the third peak (~384 nm), denoted as I₁/I₃, is a reliable measure of solvent polarity.[15] In nonpolar solvents like hexane, the I₁/I₃ ratio is low (~0.6), while in polar solvents like DMSO, it increases significantly (>1.5).[8] This phenomenon, known as the Ham effect, provides a window into the immediate molecular surroundings of the PTCA molecule.

Excimer Emission: As the concentration of PTCA increases, the probability of an excited molecule encountering a ground-state molecule within a few angstroms also increases. This leads to the formation of an excimer, which emits light at a longer wavelength (~450-500 nm) as a broad, featureless band.[9][16] Monitoring the ratio of excimer-to-monomer emission (IE/IM) is a standard method for quantifying aggregation.

Mandatory Visualization: Pyrene Photophysics

Caption: Jablonski diagram illustrating pyrene's key photophysical pathways.

Experimental Protocols

Protocol A: Characterizing Monomer Emission and Polarity Sensitivity

-

Causality: To isolate monomer emission, it is critical to work at a very low concentration where intermolecular interactions are negligible. A concentration of ≤1 µM is recommended.[9]

-

Sample Preparation: Prepare a ~1 µM solution of PTCA in a solvent of interest (e.g., THF, Acetonitrile, Water). To test polarity sensitivity, prepare parallel samples in a range of solvents (e.g., hexane, toluene, THF, DMSO).

-

Instrument Setup: Set the excitation wavelength to one of the absorption maxima (e.g., 340 nm). Set the emission scan range from 350 nm to 600 nm.

-

Data Acquisition: Record the fluorescence spectrum for each sample.

-

Analysis: Identify the vibronic peaks of the monomer emission and calculate the I₁/I₃ ratio.

Protocol B: Investigating Aggregation via Excimer Formation

-

Causality: To study aggregation, a concentration-dependent experiment is required to systematically induce excimer formation.

-

Sample Preparation: Prepare a series of PTCA solutions in a single solvent (e.g., DMSO) with concentrations ranging from 1 µM to 100 µM or higher.

-

Data Acquisition: Record the fluorescence spectrum for each concentration using the same instrument settings as in Protocol A.

-

Analysis: Plot the intensity of the monomer peak (e.g., at ~375 nm) and the excimer peak (e.g., at ~480 nm) as a function of concentration. Calculate the IE/IM ratio for each sample.

| Parameter | Monomer Emission | Excimer Emission |

| Appearance | Structured, sharp vibronic bands | Broad, structureless band |

| Wavelength Range | ~370 - 420 nm | ~450 - 550 nm |

| Concentration | Dominant at low conc. (< 10⁻⁵ M) | Appears at high conc. (> 10⁻⁴ M) |

| Information | Microenvironment polarity (I₁/I₃) | Molecular proximity, aggregation |

Table 2: Comparison of pyrene monomer and excimer fluorescence characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

NMR spectroscopy is indispensable for confirming the chemical structure, substitution pattern, and purity of the synthesized PTCA.

Core Principles & Rationale

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For PTCA, the high degree of symmetry (C₂h) drastically simplifies the expected spectrum, making it a powerful tool for structural verification. An absence of unexpected signals is a strong indicator of sample purity.

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent Selection: A deuterated solvent that can dissolve PTCA and does not exchange rapidly with the acidic protons is required. DMSO-d₆ is an excellent choice.

-

Sample Preparation: Dissolve 5-10 mg of PTCA in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Advanced 2D experiments like COSY and HSQC can be used for unambiguous assignment if needed, but are often unnecessary for this symmetric molecule.[17][18]

Data Interpretation and Expected Results

-

¹H NMR: Due to symmetry, only two signals are expected in the aromatic region (for H-2, H-7 and H-4, H-5, H-9, H-10 protons of the pyrene core). A broad singlet at a downfield chemical shift (>10 ppm) is expected for the four equivalent carboxylic acid protons.

-

¹³C NMR: The spectrum will show a reduced number of signals due to symmetry. Key signals include those for the carboxyl carbons (~165-175 ppm) and distinct signals for the substituted and unsubstituted aromatic carbons.[19][20]

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic (Pyrene Core) | 7.8 - 9.0 | 120 - 135 |

| Carboxylic Acid (-COOH) | > 10 (broad) | 165 - 175 |

Table 3: Typical NMR chemical shift ranges for functional groups in PTCA.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the carboxylic acids that define PTCA.

Core Principles & Rationale

FTIR measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies, providing a unique "fingerprint." For PTCA, the most prominent features will be from the O-H and C=O bonds of the carboxylic acid moieties.[21][22]

Experimental Protocol: FTIR

-

Sample Preparation: The most common method for a solid sample like PTCA is the KBr pellet technique. Mix a small amount of PTCA (~1 mg) with dry KBr powder (~100 mg) and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used on the neat powder.

-

Background Collection: A background spectrum (of the empty instrument or pure KBr pellet) must be collected first to be subtracted from the sample spectrum.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹.

Data Interpretation and Expected Results

The FTIR spectrum of PTCA will be dominated by the following characteristic absorption bands:

| Vibrational Mode | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, multiple bands |

| C-O Stretch / O-H Bend | 1210 - 1440 | Medium |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong, sharp |

Table 4: Key FTIR absorption frequencies for 1,3,6,8-pyrene-tetracarboxylic acid.

A Self-Validating Spectroscopic Workflow

A robust characterization of PTCA relies on the synergistic use of these techniques in a logical, self-validating workflow. Each technique provides a piece of the puzzle, and their collective agreement instills confidence in the material's identity, purity, and photophysical competence.

Caption: A comprehensive workflow for the spectroscopic analysis of PTCA.

Conclusion

The spectroscopic analysis of 1,3,6,8-pyrene-tetracarboxylic acid is a multi-faceted process where each technique provides critical, complementary information. NMR and FTIR serve to confirm the foundational chemical identity and purity of the molecule. Subsequently, UV-Vis and fluorescence spectroscopy unlock its functional properties, revealing its electronic structure and its exquisite sensitivity to the surrounding environment and intermolecular interactions. By following the systematic protocols and interpretive frameworks outlined in this guide, researchers can achieve a robust and reliable characterization of PTCA, paving the way for its confident application in the design of novel sensors, imaging agents, and advanced drug delivery systems.[1][2][23]

References

- Acree, W., Zvaigzne, A., & Fetzer, J.

-

MDPI. (2022). Exploration of Optical Properties of Novel Pyrene Derivatives Modified by Click Functionalization. MDPI. [Link]

-

Royal Society of Chemistry. (2021). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. RSC Publishing. [Link]

-

ResearchGate. UV absorbance and LDI MS of pyrenes.: (a) UV–Vis absorption spectra of... [Link]

-

Journal of Chemical Education. (1998). Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. ACS Publications. [Link]

-

Royal Society of Chemistry. (2018). Investigation of solute solvation within renewable solvents via pyrene fluorescence. RSC Publishing. [Link]

-

Royal Society of Chemistry. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry. [Link]

-

ResearchGate. Pyrene fluorescence emission is sensitive to solvent polarity.... [Link]

-

Royal Society of Chemistry. (2021). Pyrene-based metal organic frameworks: from synthesis to applications. Chemical Society Reviews. [Link]

-

SciSpace. (2021). Pyrene-based metal organic frameworks: from synthesis to applications. [Link]

-

PubMed. (2022). Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Effect of concentration on the absorption and fluorescence spectra of pyrene in a solid solution of poly(methyl methacrylate). Journal of the Chemical Society, Faraday Transactions 2. [Link]

-

National Institutes of Health. (2022). Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1H NMR and 13C NMR spectroscopy of pyrene dianions. [Link]

-

Royal Society of Chemistry. (2024). Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges. Sensors & Diagnostics. [Link]

-

ACS Publications. (2023). Stable Pyrene-Based Metal–Organic Framework for Cyclization of Propargylic Amines with CO2 and Detection of Antibiotics in Water. Inorganic Chemistry. [Link]

-

KOPS. (2018). Influence of Spatial Restrictions on Equilibrium Reactions : A Case Study about the Excimer Formation of Pyrene. University of Konstanz. [Link]

-

ResearchGate. UV‐vis absorption spectra of the pyrene‐based derivatives 1–3 at a... [Link]

-

National Institutes of Health. (2010). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Pyrene Based D-π-A Architectures: Synthesis, Density Functional Theory, Photophysics and Electron Transfer Dynamics. [Link]

-

ACS Publications. (1980). Effect of Concentration on the Fluorescence Spectra and Lifetimes of Pyrene in Polystyrene Films. Macromolecules. [Link]

-

National Institutes of Health. (2022). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. National Center for Biotechnology Information. [Link]

-

ResearchGate. Pyrene-based metal organic frameworks: From synthesis to applications. [Link]

-

ResearchGate. Pyrene based materials as fluorescent probes in chemical and biological fields. [Link]

-

ResearchGate. UV-Vis absorption and PL spectra of 3H-benzo[cd]pyrene derivatives in... [Link]

-

National Institutes of Health. (2023). Pyrene-based aggregation-induced emission: A bridge model to regulate aggregation. National Center for Biotechnology Information. [Link]

-

ResearchGate. Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. [Link]

-

National Institutes of Health. (2012). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. National Center for Biotechnology Information. [Link]

-

Journal of Technical Education Science. (2019). A New V-Based Metal–Organic Framework Synthesized from Pyrene-Based Linker. [Link]

-

ResearchGate. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

-

ScienceDirect. (2022). Steric influences on the photophysical properties of pyrene-based derivatives. Dyes and Pigments. [Link]

-

ResearchGate. (a) Fluorescence spectra of pyrene at different concentrations of... [Link]

-

Wiley Online Library. (2007). Supporting Information. [Link]

-

Royal Society of Chemistry. (2014). Fluorescence properties of pyrene derivative aggregates formed in polymer matrix depending on concentration. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. Photophysical properties of 1,3,6,8-tetraarylpyrenes and their cation radicals. [Link]

-

PubChem. (2016). Pyrene-1,3,6,8-tetracarboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2014). Fluorescence properties of pyrene derivative aggregates formed in polymer matrix depending on concentration. [Link]

-

ResearchGate. Fluorescence emission spectra of pyrene (4.4 × 10 −8 M) in water and in... [Link]

-

ResearchGate. Experimental and theoretical FTIR and FT-Raman spectroscopic analysis of 1-pyrenecarboxylic acid. [Link]

-

Semantic Scholar. (2021). Pyrene-based metal organic frameworks: from synthesis to applications. [Link]

-

PubMed. (2015). Experimental and theoretical FTIR and FT-Raman spectroscopic analysis of 1-pyrenecarboxylic acid. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. Pyrene. NIST Chemistry WebBook. [Link]

Sources

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrene-based metal organic frameworks: from synthesis to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Investigation of solute solvation within renewable solvents via pyrene fluorescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. Effect of concentration on the absorption and fluorescence spectra of pyrene in a solid solution of poly(methyl methacrylate) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 12. mdpi.com [mdpi.com]

- 13. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Experimental and theoretical FTIR and FT-Raman spectroscopic analysis of 1-pyrenecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of H₄TBAPy in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of H₄TBAPy (4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid), a key building block in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs). Recognizing the critical role of solubility in reaction kinetics, crystal engineering, and material performance, this document synthesizes theoretical principles with practical, field-proven methodologies. While comprehensive experimental solubility data for H₄TBAPy is not widely published, this guide offers a predicted solubility profile based on its distinct molecular structure and provides researchers with a robust, step-by-step protocol for the experimental determination of its thermodynamic solubility. This guide is intended for researchers, chemists, and materials scientists working on the synthesis and application of porous crystalline materials.

Introduction to H₄TBAPy: Structure and Application Context

H₄TBAPy, chemically known as this compound, is a highly functionalized aromatic compound.[1][2][3] Its structure is characterized by a large, planar, and hydrophobic pyrene core, to which four carboxyphenyl groups are attached at the 1,3,6,8-positions. This unique arrangement of a polycyclic aromatic hydrocarbon (PAH) core and peripheral polar carboxylic acid groups dictates its physical and chemical properties, most notably its solubility.

The primary application of H₄TBAPy is as a tetratopic organic linker in the construction of Metal-Organic Frameworks (MOFs).[3] In this context, the carboxylic acid groups coordinate with metal ions or clusters to form highly porous, crystalline materials with applications in gas storage, catalysis, and sensing. The solubility of the linker in the synthesis solvent is a paramount concern, as it directly influences the homogeneity of the reaction mixture, nucleation and growth of crystals, and the overall yield and quality of the final MOF product.[4][5]

The Physicochemical Basis of H₄TBAPy Solubility

The solubility of H₄TBAPy is a tale of two competing molecular features: the expansive, nonpolar pyrene core and the four highly polar carboxylic acid functional groups. This duality means that no single solvent is perfect, and solubility is achieved by balancing several intermolecular forces.

-

The Hydrophobic Core: The large pyrene core (C₁₆H₆) is inherently nonpolar and lipophilic. This part of the molecule favors interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking. The parent compound, pyrene, is itself insoluble in water but soluble in organic solvents like benzene and toluene.[1]

-

The Polar Periphery: The four carboxylic acid (-COOH) groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. These groups favor interactions with polar, protic, or aprotic solvents that can engage in hydrogen bonding or strong dipole-dipole interactions.

Effective solvation of H₄TBAPy requires a solvent that can sufficiently interact with both the nonpolar core and the polar functional groups. This explains why highly polar aprotic solvents are most effective.

Logical Framework for H₄TBAPy Solvation

Caption: Shake-flask method workflow for H₄TBAPy solubility determination.

Implications for Research and Development

A thorough understanding of H₄TBAPy solubility is not merely academic; it has profound practical implications:

-

MOF Synthesis: The choice of solvent and linker concentration is critical. Poor solubility can lead to incomplete reactions, low yields, and the formation of amorphous material instead of high-quality crystals. Using a solvent like DMF, where H₄TBAPy has high solubility, allows for the preparation of concentrated, homogeneous stock solutions necessary for controlled, reproducible MOF synthesis. [6][7]* Process Scale-Up: For industrial applications, solvent selection impacts cost, safety, and environmental footprint. While DMF is effective, its high boiling point can make post-synthesis purification energy-intensive. Knowledge of solubility in alternative, greener solvents could pave the way for more sustainable manufacturing processes.

-

Formulation and Deposition: In applications where H₄TBAPy or its derived MOFs are to be deposited as thin films or incorporated into polymer composites, solubility in volatile organic solvents suitable for spin-coating or casting is required. The predicted low solubility in solvents like THF or acetone suggests that direct deposition from solution may be challenging and require formulation strategies.

Conclusion

H₄TBAPy is a molecule of structural contrasts, with its large hydrophobic core and multiple polar functional groups presenting a unique challenge for solvation. While quantitative solubility data remains limited, a clear pattern of high solubility in polar aprotic solvents like DMF and DMSO is well-established through its widespread use in materials synthesis. For researchers requiring precise solubility values in novel solvent systems, the detailed shake-flask protocol provided in this guide offers a reliable and robust methodology. By combining theoretical prediction with rigorous experimental validation, scientists can optimize reaction conditions, control material properties, and accelerate the development of next-generation functional materials based on this versatile molecular building block.

References

- Understanding Solubility and Stability of MOF Linkers: A Focus on Key Intermedi

-

Thermodynamic Solubility Assay - Evotec. (URL: [Link])

-

Colloidal Stability and Solubility of Metal–Organic Framework Particles - ACS Publications. (2024). (URL: [Link])

-

Prediction of polycyclic aromatic hydrocarbons solubility in different solvents - ResearchGate. (2023). (URL: [Link])

- SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. (URL: Not Available)

-

Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (URL: [Link])

-

Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader - ResearchGate. (2025). (URL: [Link])

-

In vitro solubility assays in drug discovery - PubMed. (URL: [Link])

-

Solubilities of anthracene, fluoranthene and pyrene in organic solvents: Comparison of calculated values using UNIFAC and modified UNIFAC (Dortmund) models with experimental data and values using the mobile order theory - ResearchGate. (URL: [Link])

-

Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates - RSC Publishing. (2024). (URL: [Link])

-

(PDF) Improvement of Solubility of Sparingly Water-Soluble Drug Triggered by Metal-Organic Framework - ResearchGate. (2024). (URL: [Link])

-

Synthesis of Metal-Organic Frameworks in water at room temperature: Salts as linker sources - ResearchGate. (2025). (URL: [Link])

-

Prediction of polycyclic aromatic hydrocarbon solubilities in benzene - Semantic Scholar. (2007). (URL: [Link])

-

Solubilities of pyrene in organic solvents: Comparison between chemical potential calculations using a cavity-based method - University of Cambridge. (2018). (URL: [Link])

-

Pore size effect of 1,3,6,8-tetrakis(4-carboxyphenyl)pyrene-based metal-organic frameworks for enhanced SF₆ - research.chalmers.se. (2022). (URL: [Link])

- Supporting Information “New Journal of Chemistry” New relationship models for solvent- pyrene solubility based on molecular. (URL: Not Available)

-

Prediction the Solubility of Polycyclic Aromatic Hydrocarbons in Subcritical Water by Using the CPA EOS - ResearchGate. (2025). (URL: [Link])

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2025). (URL: [Link])

-

Pyrene - PubChem. (URL: [Link])

-

Equipment setup for a 50-g-scale synthesis of H 4 TBAPy (2). (a)... - ResearchGate. (URL: [Link])

-

Soil ecotoxicity of polycyclic aromatic hydrocarbons in relation to soil sorption, lipophilicity, and water solubility - PubMed. (URL: [Link])

-

H4TBAPy|933047-52-0 - Luminescence technology corp. (URL: [Link])

-

1,3,6,8-Tetra(4'-carboxyphenyl)pyrene - H4TBAPy - SIKÉMIA. (URL: [Link])

-

Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry. (URL: [Link])

-

Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. (URL: [Link])

-

How do solvents make influences to MOF structures? - ResearchGate. (2018). (URL: [Link])

-